molecular formula C18H18O6 B1157923 Decursidate CAS No. 272122-56-2

Decursidate

Cat. No.: B1157923
CAS No.: 272122-56-2
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Decursidate can be synthesized through various chromatographic techniques. The isolation and purification of this compound involve the use of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) analysis . The reaction conditions typically include the use of solvents such as Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG) for the preparation of stock solutions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Peucedanum decursivum. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound . The extracted compound is then subjected to further purification to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Decursidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and stability .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as Potassium Permanganate (KMnO4) and Hydrogen Peroxide (H2O2) are used.

    Reduction: Reducing agents like Sodium Borohydride (NaBH4) and Lithium Aluminum Hydride (LiAlH4) are employed.

    Substitution: Substitution reactions often involve reagents like Halogens (e.g., Chlorine, Bromine) and Nucleophiles (e.g., Hydroxide ions, Ammonia).

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced bioactivity and stability .

Mechanism of Action

The mechanism of action of Decursidate involves its interaction with various molecular targets and pathways. It is known to prolong thrombin time, which indicates its anticoagulant properties . The compound interacts with enzymes and receptors involved in the coagulation pathway, thereby inhibiting the formation of blood clots.

Comparison with Similar Compounds

Decursidate is unique due to its specific bioactive properties and its origin from Peucedanum decursivum. Similar compounds include:

Properties

IUPAC Name

[(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQSQZGNPFWGAE-UOWSJYKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is decursidate and where is it found?

A1: this compound, also known as 2-[4′-hydroxyphenyl]-glycol mono trans-ferulate, is a natural compound found in the roots of the plant Peucedanum decursivum. [] This plant is used in traditional Chinese medicine.

Q2: What is the structure of this compound?

A2: The structure of this compound has been elucidated through spectral analyses and chemical methods. [] Unfortunately, the provided abstracts do not give detailed spectroscopic data. Further research in chemical databases or full-text articles is recommended for this information.

Q3: Are there other compounds similar to this compound in Allium fistulosum?

A4: Yes, the computational study on Allium fistulosum also identified four tyramine derivatives: N-trans-feruloyltyramine, N-cis-feruloyltyramine, N-trans-feruloyl-3'-methoxytyramine, and N-cis-feruloyl-3'-methoxytyramine, which are predicted to be potent SGLT2 inhibitors. [] This finding suggests that Allium fistulosum may contain multiple compounds with potential antidiabetic properties.

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